Methyl (1-methyl-2-oxoindolin-5-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized via the Krapcho decarboxylation reaction of a substituted dimethyl malonate derivative . Another method involves a three-component coupling of amines, carbon dioxide, and halides to efficiently synthesize carbamates .Scientific Research Applications
Antitumor Activity
Methyl (1-methyl-2-oxoindolin-5-yl)carbamate has been identified as an active antitumor agent against various types of leukemia and carcinomas. It exhibits significant activity against lymphoid L1210 leukemia, lymphocytic P388 leukemia, melanotic melanoma B16, and Lewis Lung carcinoma. Its therapeutic potential is highlighted by its low toxicity at effective doses, suggesting potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).
Antimicrobial Activity
Compounds synthesized from 2-oxoindolin derivatives, including those related to this compound, have been studied for their antimicrobial potency. Novel 3-methyl-N''-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohyrazides displayed promising antifungal and antibacterial activity, establishing a structure-activity relationship that could guide the development of new antimicrobial agents (Sonawane et al., 2009).
Synthesis and Chemical Reactions
Research on the synthesis and reactions of related 2-bis(methylthio)methylene-1-methyl-3-oxoindole derivatives demonstrates the chemical versatility of these compounds. These studies provide a facile access to various benzo- and heterocyclo-fused carbazoles and indoles, showcasing the potential of this compound derivatives in organic synthesis and drug discovery (Rao et al., 1999).
Antifilarial and Antineoplastic Agents
Derivatives of this compound have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in L1210 cells, with implications for mitotic spindle poisoning, highlighting their potential therapeutic applications (Ram et al., 1992).
Carbamate Pesticide Interaction Studies
Investigations into the interactions between approved oximes and human acetylcholinesterase inhibited by carbamate pesticides, such as this compound, have provided insights into the management of carbamate poisoning. These studies suggest that certain treatments may aggravate carbamate-induced inhibition of acetylcholinesterase, offering guidance for medical interventions (Wille et al., 2013).
Mechanism of Action
Target of Action
Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9-4-3-8(12-11(15)16-2)5-7(9)6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLPNHIKLUSTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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